oxalic acid;piperidine
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Overview
Description
Oxalic acid and piperidine are two distinct compounds that, when combined, form a unique chemical entity. Oxalic acid is a dicarboxylic acid with the formula ( \text{C}_2\text{H}_2\text{O}_4 ), known for its strong acidic properties and ability to act as a reducing agent . Piperidine, on the other hand, is a six-membered heterocyclic amine with the formula ( \text{C}5\text{H}{11}\text{N} ), characterized by its nitrogen atom within the ring structure . The combination of these two compounds can lead to various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid. Industrially, it is produced by the oxidation of ethylene glycol with nitric acid . Piperidine is typically synthesized by the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the reduction of pyridine using sodium in ethanol .
Industrial Production Methods
Oxalic acid is produced on an industrial scale by the oxidation of carbohydrates or ethylene glycol. Piperidine is produced industrially by the hydrogenation of pyridine, which is a more efficient and scalable method .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid undergoes various reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: It acts as a reducing agent in many chemical reactions.
Substitution: It can participate in esterification reactions to form oxalates.
Piperidine undergoes:
Nucleophilic substitution: Due to the presence of a nitrogen atom, piperidine can act as a nucleophile in substitution reactions.
Cyclization: Piperidine can be synthesized through cyclization reactions involving primary amines and diols.
Common Reagents and Conditions
Oxalic Acid: Common reagents include nitric acid for oxidation and sodium ethoxide for deprotonation.
Piperidine: Common reagents include hydrogen gas for hydrogenation and sodium for reduction.
Major Products Formed
Scientific Research Applications
Oxalic acid and piperidine have diverse applications in scientific research:
Mechanism of Action
Oxalic Acid
Oxalic acid acts primarily as a reducing agent. It can chelate metal ions, which is useful in various industrial and biological processes .
Piperidine
Piperidine exerts its effects through various mechanisms, including:
Comparison with Similar Compounds
Similar Compounds
Pyridine: Similar to piperidine but with an aromatic ring structure.
Dihydropyridine: Similar to piperidine but with two hydrogen atoms added to the ring.
Uniqueness
Oxalic Acid: Unique due to its strong acidic properties and ability to act as a reducing agent.
Piperidine: Unique due to its nitrogen-containing heterocyclic structure, which imparts significant biological activity.
Conclusion
Oxalic acid and piperidine are versatile compounds with significant applications in chemistry, biology, medicine, and industry. Their unique chemical properties and reactivity make them valuable in various scientific and industrial processes.
Properties
CAS No. |
92302-98-2 |
---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
oxalic acid;piperidine |
InChI |
InChI=1S/C5H11N.C2H2O4/c1-2-4-6-5-3-1;3-1(4)2(5)6/h6H,1-5H2;(H,3,4)(H,5,6) |
InChI Key |
WLCAJVVSNAVBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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